molecular formula C25H23N3O2 B2743663 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 898428-55-2

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide

Cat. No.: B2743663
CAS No.: 898428-55-2
M. Wt: 397.478
InChI Key: OPDHRMYLNCRINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide typically involves the condensation of anthranilic acid derivatives with appropriate amines or amides. One common method includes the reaction of 2-methyl-4-oxoquinazoline with 3-aminophenyl-4-phenylbutanamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as triethylamine and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as tyrosine kinases and cyclooxygenases, which are involved in cell signaling and inflammation.

    Pathways Involved: It inhibits the phosphorylation of tyrosine residues, thereby blocking signal transduction pathways that promote cell proliferation and survival. Additionally, it inhibits the cyclooxygenase pathway, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxoquinazolin-3-yl derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.

    Phenylbutanamide derivatives: Compounds with the phenylbutanamide moiety also show comparable pharmacological properties.

Uniqueness

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-18-26-23-15-6-5-14-22(23)25(30)28(18)21-13-8-12-20(17-21)27-24(29)16-7-11-19-9-3-2-4-10-19/h2-6,8-10,12-15,17H,7,11,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDHRMYLNCRINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.